Alhydrogel

Vaccine Adjuvant Particle Size Distribution Dynamic Light Scattering (DLS)

Substituting Alhydrogel® with generic 'alum' risks antigen loading failure due to divergent particle size, zeta potential, and crystallinity. Alhydrogel® is a cGMP-manufactured, sterile, ready-to-use 2% aluminum oxyhydroxide wet gel suspension (9.0-11.0 mg/mL Al). Its net positive surface charge at neutral pH ensures quantitative electrostatic adsorption of acidic antigens (pI < formulation pH), confirmed by stronger binding and slower in vivo desorption vs. aluminum phosphate. Unique neutrophil recruitment drives a Th2-biased response. Manufactured in a dedicated cGMP facility in Denmark, it provides full regulatory documentation for seamless preclinical-to-clinical transition.

Molecular Formula AlH6O3
Molecular Weight 81.028 g/mol
CAS No. 14762-49-3
Cat. No. B082128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlhydrogel
CAS14762-49-3
SynonymsAldrox
Algeldrate
Alhydrogel
Alugel
Alumina, Hydrated
Aluminum Hydroxide
Amphojel
Basalgel
Brasivil
Dialume
Hydrated Alumina
Hydroxide, Aluminum
Nephrox
Pepsamer
Rocgel
Molecular FormulaAlH6O3
Molecular Weight81.028 g/mol
Structural Identifiers
SMILES[OH-].[OH-].[OH-].[Al+3]
InChIInChI=1S/Al.3H2O/h;3*1H2
InChIKeyMXRIRQGCELJRSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in alkaline solutions, acid solutions
Practically insoluble in water, but soluble in alkaline aqueous solutions or in HCl, H2SO4 and other strong acids in the presence of some water.
Readily soluble in both acids and strong bases
Solubility in water: none

Alhydrogel® Baseline Characteristics


Alhydrogel® is a proprietary wet gel suspension of crystalline aluminum oxyhydroxide (AlOOH), structurally akin to the mineral boehmite [1]. While commonly referred to as 'alum', this term is imprecise; Alhydrogel®'s composition is specifically aluminum hydroxide, distinguishing it from aluminum phosphate adjuvants like Adju-Phos® [2]. It is manufactured and supplied as a sterile, ready-to-use suspension, primarily for research and vaccine development applications [3]. The standard product concentration is 9.0 – 11.0 mg/mL (aluminum content), and at a neutral pH, its particles carry a net positive surface charge [4].

Crystalline AlOOH (boehmite-like) wet gel suspension
Structurally distinct from aluminum phosphate adjuvants
Net positive surface charge at neutral pH
Supports adsorption of negatively charged (acidic pI) antigens
Sterile, ready-to-use suspension for research and vaccine development
Standard aluminum content: 9.0–11.0 mg/mL

Alhydrogel® Generic Substitution Risks


Substituting Alhydrogel® with another 'aluminum hydroxide' or 'alum' product is a high-risk procurement strategy. The physicochemical properties of aluminum adjuvants—including crystallinity, particle size distribution, surface charge, and morphology—are exquisitely sensitive to manufacturing conditions [1]. These properties directly dictate antigen adsorption capacity, the strength of that adsorption, and the subsequent in vivo immune response [2]. Generic or even other branded adjuvants may possess different particle size distributions, zeta potentials, or buffer compositions, leading to significant variability in vaccine formulation behavior and immunogenicity [3]. The evidence below quantifies these differences, demonstrating that not all 'alum' adjuvants are functionally equivalent.

Alhydrogel®
Consistent AlOOH crystallinity, defined particle size distribution, and positive surface charge controlled by proprietary manufacturing
Generic Substitutes
Variable crystallinity, surface charge, and particle morphology may shift antigen adsorption capacity and in vivo immune response
Alhydrogel®
Stronger antigen binding and slower desorption reported in comparative studies; durable depot formation
Alternate Adjuvants
Different buffer compositions or zeta potential profiles may alter formulation behavior and immunogenicity outcomes

Alhydrogel® Differentiation Evidence


Particle Size in Stock Suspension

In a comparative study using dynamic light scattering (DLS) to characterize stock suspensions, Alhydrogel® exhibited a significantly smaller median particle size (2677 ± 120 nm) compared to both Adju-Phos® (7152 ± 308 nm) and Imject® alum (7294 ± 146 nm) [1]. This difference is critical, as particle size influences the adjuvant's interaction with antigen-presenting cells.

Particle Size (Stock)
Head-to-head
2,677 ± 120 nm
Adju-Phos®
7,152 ± 308 nm
Imject® alum
7,294 ± 146 nm
~2.7× smaller median particle size; fundamentally different starting material for formulation
Stock suspensions measured by DLS; Frontiers in Chemistry, 2017
Vaccine Adjuvant Particle Size Distribution Dynamic Light Scattering (DLS)

Particle Size After Protein Adsorption

Following the adsorption of a model protein (bovine serum albumin, BSA), the median particle size of the antigen-adjuvant complex for Alhydrogel® increased to 4194 ± 466 nm. In contrast, the complex formed with Imject® alum was considerably smaller, measuring only 2155 ± 485 nm [1]. This demonstrates that the choice of adjuvant directly alters the physical dimensions of the vaccine particle, which can affect uptake and trafficking.

Particle Size (Post-BSA)
Head-to-head
4,194 ± 466 nm
Imject® alum
2,155 ± 485 nm
~1.9× larger antigen-adjuvant complex; distinct physical dimensions after protein binding
Following BSA incubation; measured by DLS
Vaccine Formulation Antigen Adsorption Particle Size Dynamics

Antigen Adsorption Strength

In a comparative study of antigen-adjuvant interactions, aluminum hydroxide adjuvant (AH, representative of Alhydrogel®) was shown to adsorb a model antigen (alpha-casein) both more strongly and to a greater extent than aluminum phosphate adjuvant (AP) [1]. Furthermore, antigen desorbed more rapidly from AP than from AH when exposed to plasma in vitro [1]. This indicates a stronger, more resilient association between antigen and Alhydrogel®.

Adsorption Strength
Class-level
Alhydrogel® (AH)
Stronger adsorption; slower desorption in plasma
Aluminum Phosphate (AP)
Weaker adsorption; faster desorption
Supports more durable antigen depot formation; may influence immune response kinetics
Alpha-casein adsorption isotherms; in vitro plasma desorption assay
Antigen Adsorption Vaccine Formulation Adsorption Isotherm

Innate Immune Cell Recruitment

A 2022 study comparing the innate immune response elicited by aluminum hydroxide (Al(OH)3) and aluminum phosphate (AlPO4) adjuvants found a key difference in vivo. Only intramuscular immunization with Al(OH)3 resulted in the significant recruitment of neutrophils to the injection site after 96 hours; AlPO4 attracted monocytes/macrophages instead [1]. This indicates that the two adjuvants engage distinct innate immune pathways.

Innate Immune Recruitment
Class-level
Alhydrogel® (Al(OH)₃)
Recruits neutrophils at 96h post-injection
Aluminum Phosphate (AlPO₄)
Recruits monocytes/macrophages
Reported distinct innate immune pathway engagement; adjuvants not immunologically interchangeable
In vivo murine model; intramuscular injection; J. Pharm. Sci., 2022
Innate Immunity Vaccine Adjuvant Neutrophil Recruitment

Alhydrogel® Application Scenarios


Formulating Vaccines with Negatively Charged Antigens

At a neutral formulation pH, Alhydrogel® particles carry a net positive surface charge, while Adju-Phos® particles are negatively charged [1]. This makes Alhydrogel® the optimal choice for adsorbing and presenting antigens with an acidic isoelectric point (pI), which are negatively charged under these conditions. This property is critical for achieving efficient antigen loading, a prerequisite for a robust immune response.

Durable Antigen Depot Formulations

For vaccines where a sustained release of antigen from the injection site is a key performance attribute, Alhydrogel® is supported by evidence of stronger antigen binding and slower desorption in vivo compared to aluminum phosphate [2]. This characteristic is desirable for generating a prolonged immune stimulus and may reduce the number of required booster doses in certain formulations.

Neutrophil-Driven Innate Response

Early innate immune signaling shapes the subsequent adaptive response. Evidence shows that Alhydrogel® uniquely recruits neutrophils to the injection site, a response not observed with aluminum phosphate [3]. This differential biology can be strategically exploited to steer the immune response toward a Th2-biased antibody response, which is desirable for vaccines targeting extracellular pathogens and toxins.

GMP Manufacturing for Clinical-Stage Vaccines

Unlike many research-grade alternatives, Alhydrogel® is manufactured in a dedicated cGMP-compliant facility in Denmark . This provides the necessary quality assurance, documentation, and regulatory pedigree for seamless transition from preclinical research to clinical trial material production and eventual commercial manufacturing, reducing the risk of process changes that could impact product comparability.

Application
Selection Property
Validation Focus
Negatively charged antigen (acidic pI) formulations
Net positive surface charge at neutral pH
Antigen loading efficiency and adsorption at formulation pH
Durable antigen depot research
Reported stronger antigen binding and slower desorption
Desorption kinetics and depot residence time in model systems
Neutrophil-driven innate immune pathway studies
Neutrophil recruitment at injection site (96h)
Innate immune cell profiling and Th2-biased response characterization
Translational vaccine research with defined quality attributes
cGMP manufacturing pedigree and regulatory documentation
Process comparability review and documentation assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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